molecular formula C7H7N3O4 B018535 N-Methyl-2,4-dinitroaniline CAS No. 2044-88-4

N-Methyl-2,4-dinitroaniline

Cat. No. B018535
CAS RN: 2044-88-4
M. Wt: 197.15 g/mol
InChI Key: IQEJEZOCXWJNKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Methyl-2,4-dinitroaniline and its derivatives have been synthesized through various chemical processes. The N-nitration of 2,4-dinitroaniline has been explored, resulting in the formation of N,2,4,6-tetranitroaniline and N,2,4-trinitroaniline under different conditions. The influence of temperature on the nitration process and the confirmation of structures through IR, ^1HNMR, MS, and elemental analyses have been reported (Chen Chang-shui, 2007).

Molecular Structure Analysis

Studies on the molecular structure of 2,4-dinitroanilines, including N-Methyl-2,4-dinitroaniline, have utilized ^15N NMR and FTIR spectroscopy. These studies have established relationships between NMR chemical shifts and the pKa values of the dinitroanilines, providing insights into their molecular structures and the effects of protonation (B. Gierczyk et al., 2000).

Chemical Reactions and Properties

The reactivity of N-Methyl-2,4-dinitroaniline in various chemical reactions has been explored. For instance, the oxidative cyclization of 2,4-dinitroaniline and its derivatives with specific oxidants in different solvents has been studied, revealing unique kinetic orders and suggesting common mechanisms of oxidative cyclization across ortho-substituted anilines (L. Dyall & J. Kemp, 1973).

Physical Properties Analysis

The physical properties, including the thermal stability and sensitivity of derivatives of 2,4-dinitroaniline, have been compared to commercially available explosives. The synthesis of energetic compounds from 2,4-dinitroaniline derivatives demonstrates their significant thermal stability and sensitivity towards impact and friction, contributing to their potential applications in energetic materials (T. Klapötke et al., 2015).

Chemical Properties Analysis

The chemical properties of N-Methyl-2,4-dinitroaniline have been investigated through studies on its interactions with various chemical agents. The degradation pathways, reactivity towards nucleophiles, and formation of complexes provide comprehensive insights into its chemical behavior. For example, the nucleophilic aromatic photosubstitutions and photoreductions of aromatic dinitrocompounds have been studied to understand the mechanistic aspects of these reactions (J. Marquet et al., 1987).

Scientific Research Applications

1. Optical Applications

  • Summary of Application : 2,4-Dinitroaniline is used in the growth of organic single crystals for optical applications .
  • Methods of Application : The crystals are grown by a slow evaporation solution growth technique. Single-crystal and powder X-ray diffraction studies are used to confirm the crystal structure .
  • Results or Outcomes : The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm. The optical parameters such as optical band gap, Urbach energy, steepness parameter, and electron-phonon interaction were calculated .

2. Herbicide Applications

  • Summary of Application : Dinitroanilines, including 2,4-Dinitroaniline, are used as broad-spectrum pre-emergence herbicides for weed control in conventional agriculture .
  • Methods of Application : These herbicides are applied to the soil and are absorbed by the roots of the weeds, inhibiting their growth .
  • Results or Outcomes : While these herbicides are considered safe because they act specifically on tubulin proteins and inhibit shoot and root growth of plants, there is concern about the potential risk of exposure to non-target organisms .

3. Dye Manufacturing

  • Summary of Application : Dinitroanilines are intermediates in the preparation of various industrially important chemicals including dyes .
  • Methods of Application : The specific methods of application can vary widely depending on the type of dye being produced. Typically, dinitroanilines are used in a chemical reaction to produce a specific color or hue .
  • Results or Outcomes : The outcome is the production of a wide range of dyes used in various industries, including textiles, plastics, and printing .

4. Pesticide Manufacturing

  • Summary of Application : Dinitroanilines are used in the production of various pesticides .
  • Methods of Application : These compounds are typically used as active ingredients in pesticides. The specific methods of application can vary widely depending on the type of pesticide being produced .
  • Results or Outcomes : The outcome is the production of a wide range of pesticides used in agriculture for pest control .

5. Animal Toxicity Studies

  • Summary of Application : Dinitroanilines are used in toxicity studies to understand their impact on non-target organisms like invertebrates and vertebrates .
  • Methods of Application : These studies involve exposing the organisms to sublethal concentrations of the herbicides and observing the physiological, metabolic, morphological, developmental, and behavioural changes .
  • Results or Outcomes : The studies indicate that exposure to these herbicides poses a clear hazard to animals and humans .

6. Preparation of Other Chemicals

  • Summary of Application : Dinitroanilines are used as intermediates in the preparation of various industrially important chemicals .
  • Methods of Application : The specific methods of application can vary widely depending on the type of chemical being produced .
  • Results or Outcomes : The outcome is the production of a wide range of chemicals used in various industries .

Safety And Hazards

N-Methyl-2,4-dinitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is also considered harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-methyl-2,4-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IQEJEZOCXWJNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H7N3O4
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DSSTOX Substance ID

DTXSID80942616
Record name N-Methyl-2,4-dinitroaniline
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Molecular Weight

197.15 g/mol
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Product Name

N-Methyl-2,4-dinitroaniline

CAS RN

2044-88-4, 71607-48-2
Record name N-Methyl-2,4-dinitroaniline
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Record name 2,4-Dinitrophenylmethylamine
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Record name N-Methyl-2,4(or 2,6)-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-methyl-2,4(or 2,6)-dinitroaniline
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Record name N-methyl-2,4-dinitroaniline
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Record name N-METHYL-2,4-DINITROANILINE
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Synthesis routes and methods

Procedure details

203.5 Parts of 99.5% 2,4-dinitrochlorobenzene are effectively stirred in 390 parts of water. The beige-coloured suspension is heated to 70° C in the course of 35 minutes, and at aprox. 46° C becomes a light brown emulsion. Then 120 parts by volume of a 41% aqueous solution of methylamine are added dropwise at 85° C bath temperature in the course of half an hour. During the dropwise addition the temperature rises to 88° C. The emulsion solidifies slowly and a thick yellow crust forms on the wall of the flask. Thereafter 103 parts by volume of 30% sodium hydroxide solution are added dropwise in the course of a further hour. The temperature falls to below 81° C. The crust gradually detaches itself from the wall of the flask and a yellow suspension forms. This suspension is heated to 90° C in the course of 15 minutes, stirred for 1 hour at 85° to 90° C, then cooled for 2 hours to 30° C and filtered by suction. As the filter cake still contains some lumps, it is stirred in 305 parts of water in a laboratory mixer, filtered by suction, washed with 1150 parts of water and dried at 60° C in vacuo, affording 193 parts of N-methyl-2,4-dinitro-aniline (97.8% of theory, referred to 2,4-dinitrochlorobenzene). The product has a melting point of 177°-178° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
MS Elliot, FJ Smith, AM Fraser - Propellants, Explosives …, 2000 - Wiley Online Library
Synthetic methodologies have been developed which yield a variety of diphenylamine (DPA) and 1,3‐diethyl‐l,3‐diphenylurea (ethylcentralite or EC) propellant stabiliser degradation …
Number of citations: 12 onlinelibrary.wiley.com
B Gierczyk, B Łęska, B Nowak-Wydra… - Journal of Molecular …, 2000 - Elsevier
Twenty-two 2,4-dinitroanilines were synthesised and their pK a values were determined. The 2,4-dinitroanilines and their protonated forms were studied by 15 N NMR spectroscopy. …
Number of citations: 13 www.sciencedirect.com
CF Bernasconi, RH DeRossi - The Journal of Organic Chemistry, 1973 - ACS Publications
KOH only 0.5% of the starting material is in the form of the complex but its stability increases in DMSO-rich solvents. In 85% DMSO (v/v) virtually all starting material is in the form of the …
Number of citations: 22 pubs.acs.org
BL Hollingsworth - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… and subsequent direct ring-nitration to N-methyl-2 : 4-dinitro-N-nitrosoaniline (V), which was unstable in light and readily decomposed to give N-methyl-2 : 4-dinitroaniline (VI). Sterically, …
Number of citations: 7 pubs.rsc.org
MD McFarlane, DM Smith, G Ferguson… - Journal of the Chemical …, 1989 - pubs.rsc.org
According to the base used, the title reaction gives either 2-amino-2′-methylamino-5,5′-dinitro-ONN-azoxybenzene (9) or 2,2′-bis(methylamino)-5,5′-dinitroazoxybenzene (10), …
Number of citations: 7 pubs.rsc.org
VV Prezhdo, AS Bykova, OV Prezhdo… - Russian journal of …, 2006 - Springer
Ten mono-, di-, and trinitro derivatives of N-methyl-N-nitroaniline were synthesized and studied by spectral, electrooptical, and quantum-chemical methods. Three of these derivatives, N-…
Number of citations: 2 link.springer.com
P KESTELL, L GEORGE, A GESCHER - 1985 - portlandpress.com
N-Methylfortiiamide (OHCNHCH3) is an experimental antitumour agent currently undergoing phase 2 clinical evaluation. It is an unusual anti-neoplastic drug in that it lacks completely …
Number of citations: 2 portlandpress.com
JM Bellerby, MH Sammour - Propellants, explosives …, 1991 - Wiley Online Library
Reverse phase high performance liquid chromatography (HPLC) employing an acctonitrile/methanol/water (45/10/45) mobile phase has been used to separate and quantitate the …
Number of citations: 26 onlinelibrary.wiley.com
JA McCubbin, RY Moir… - Canadian Journal of …, 1970 - cdnsciencepub.com
Long-range coupling between the amino proton and the C-5 ring proton of N-methyl 2-carbomethoxy-4,6-dinitroaniline (1) was established unequivocally by comparison of the proton …
Number of citations: 4 cdnsciencepub.com
TJ Barnes, WJ Hickinbottom - Journal of the Chemical Society …, 1961 - pubs.rsc.org
The rearrangement is prevented if the nitramine is heated with 2, 6-dimethyl-or 2, 6-di-isopropyl-phenol; good yields of N-methyl-$-nitroaniline and of the appropriate 2, 6-dialkyl-p-…
Number of citations: 5 pubs.rsc.org

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